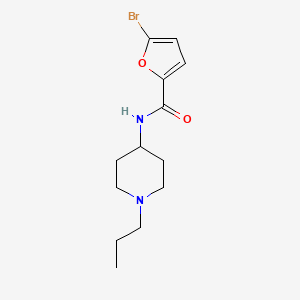![molecular formula C18H17ClN2O2 B4430119 3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4430119.png)
3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
Übersicht
Beschreibung
The synthesis and study of benzamide derivatives, including compounds like "3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide," are crucial in the field of medicinal chemistry and materials science due to their wide range of biological activities and applications in developing novel materials.
Synthesis Analysis
The synthesis of benzamide derivatives often involves nucleophilic substitution reactions, amidation, and other organic synthesis techniques. For example, compounds similar to the one have been synthesized through reactions involving chlorination, aminolysis, and condensation steps, demonstrating the complexity and specificity required in these chemical syntheses (Gong Ping, 2007).
Molecular Structure Analysis
X-ray diffraction and spectral analysis (IR, NMR, UV-Vis) play crucial roles in determining the molecular structure of benzamide derivatives. These techniques help in understanding the geometrical configuration, bond lengths, angles, and overall molecular conformation which are essential for predicting the compound's reactivity and interactions (S. Demir et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives engage in a variety of chemical reactions, including hydrolysis, amidation, and substitution reactions. Their reactivity can be influenced by substituents on the benzamide ring, which affect electronic distribution and steric factors (J. Bachl, D. Díaz, 2010).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including pharmaceuticals and materials science (T. Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in the benzamide derivatives. Studies involving the reactivity of these compounds towards nucleophiles and electrophiles help in understanding their chemical behavior and potential for modifications (Li-Cheng Yang et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-5-3-4-14(12-15)17(22)20-16-8-6-13(7-9-16)18(23)21-10-1-2-11-21/h3-9,12H,1-2,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNRCSDTLFJQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[2-(4-morpholinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4430050.png)
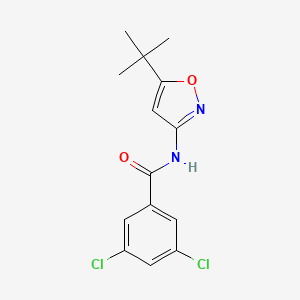
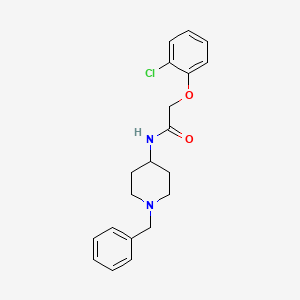
![3-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430064.png)
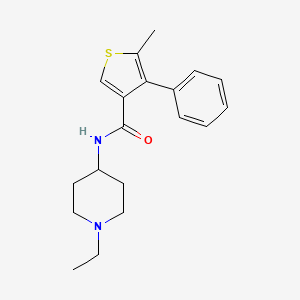
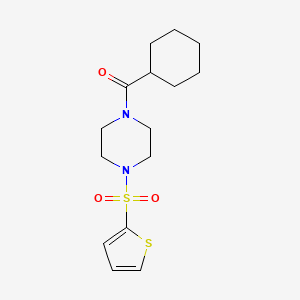


![2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide](/img/structure/B4430090.png)

![1-(4-methoxyphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4430098.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B4430100.png)

